epsilon-N-Acetylselenalysine
Description
ε-N-Acetylselenalysine is a selenium-containing derivative of lysine, characterized by the substitution of the gamma methylene group (-CH₂-) in the lysine backbone with a selenium atom (Se) and acetylation at the epsilon (ε) amino group. This modification distinguishes it from canonical lysine derivatives, offering unique biochemical properties due to selenium’s distinct electronegativity, atomic radius, and redox activity. The compound was first studied in the context of enzymatic reactivity, particularly its interaction with Crotalus adamanteus L-amino acid oxidase (LAAO), which catalyzes its oxidative deamination to produce α-ketoacids without cleaving the C-Se bond .
Properties
CAS No. |
71800-46-9 |
|---|---|
Molecular Formula |
C7H14N2O3Se |
Molecular Weight |
253.17 g/mol |
IUPAC Name |
(2R)-3-(2-acetamidoethylselanyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C7H14N2O3Se/c1-5(10)9-2-3-13-4-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
VABSYMDTSUKKBI-LURJTMIESA-N |
SMILES |
CC(=O)NCC[Se]CC(C(=O)O)N |
Isomeric SMILES |
CC(=O)NCC[Se]C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)NCC[Se]CC(C(=O)O)N |
Other CAS No. |
71800-46-9 |
Synonyms |
ENASL epsilon-N-acetylselenalysine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The substitution of -CH₂- with -S- or -Se- increases molecular weight by ~18.04 g/mol (thia) and ~64.94 g/mol (selena), respectively.
- Selenium’s larger atomic radius (1.22 Å vs. sulfur’s 1.04 Å) and lower electronegativity (2.55 vs. 2.58) may influence bond stability and redox behavior, though specific data are absent in the provided evidence.
Enzymatic Reactivity
A seminal study by Cini and De Marco (1979) compared the oxidative deamination of ε-N-acetylselenalysine, ε-N-acetylthialysine, and ε-N-acetyllysine using Crotalus adamanteus LAAO :
| Parameter | ε-N-Acetyllysine | ε-N-Acetylthialysine | ε-N-Acetylselenalysine |
|---|---|---|---|
| Substrate Specificity | Active | Active | Active |
| Reaction Product | α-Ketoacid | α-Ketoacid | α-Ketoacid |
| Bond Cleavage | None | None | None |
Findings :
Functional Implications
- Biochemical Stability: The retention of C-S/C-Se bonds during deamination implies stability under enzymatic conditions, though selenium’s lower bond dissociation energy (C-Se: ~234 kJ/mol vs. C-S: ~272 kJ/mol) may render ε-N-acetylselenalysine more reactive in non-enzymatic redox reactions.
- Biological Relevance : ε-N-Acetyllysine is a well-characterized post-translational modification in histones, influencing gene regulation. The thia and selena analogs may mimic or disrupt these interactions, but their biological roles remain unexplored in the provided evidence.
Tables
Table 1. Structural Comparison of ε-N-Acetylated Lysine Analogs
| Property | ε-N-Acetyllysine | ε-N-Acetylthialysine | ε-N-Acetylselenalysine |
|---|---|---|---|
| Gamma Substituent | -CH₂- | -S- | -Se- |
| Molecular Formula | C₈H₁₆N₂O₃ | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₃Se |
| Molecular Weight | 188.22 | 206.27 | 253.18 |
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